N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Overview
Description
Scientific Research Applications
Antimalarial Drug Research
Quinazolines like N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine have been studied extensively for their antimalarial properties. A series of 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to this compound, demonstrated high antimalarial activity, indicating their potential as promising antimalarial drug leads (Mizukawa et al., 2021).
Anticorrosion and Antimicrobial Applications
Another application area for quinazolin-4(3H)-one derivatives, closely related to the compound of interest, is in the field of anticorrosion and antimicrobial activity. These derivatives have shown significant effectiveness against various human pathogens and also possess properties useful in anticorrosion applications (Öztürk et al., 2020).
Fluorescence Probes for Hydrogen Peroxide Detection
Boronate esters, a group to which this compound belongs, have been utilized in the synthesis of fluorescence probes. These probes are effective in detecting hydrogen peroxide (H2O2), a critical molecule in various biological and chemical processes (Lampard et al., 2018).
Cancer Research
Compounds structurally similar to this compound have been investigated for their potential in cancer research. They have shown promising results in inhibiting the growth of various cancer cell lines, suggesting their potential as anticancer agents (Marsham et al., 1999).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to produce arylamine .
Mode of Action
It’s known that similar compounds are used in organic synthesis reactions, where they interact with other molecules to form new compounds .
Biochemical Pathways
It’s known that similar compounds are used in organic synthesis reactions, which can lead to the formation of new compounds and potentially affect various biochemical pathways .
Result of Action
It’s known that similar compounds are used in organic synthesis reactions, which can lead to the formation of new compounds .
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O2/c1-15(2)16(3,4)22-17(21-15)12-7-8-13-11(9-12)10-18-14(19-13)20(5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSILQPGCZPXZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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